molecular formula C9H21ClN2O2 B166676 Propamocarb hydrochloride CAS No. 25606-41-1

Propamocarb hydrochloride

Cat. No.: B166676
CAS No.: 25606-41-1
M. Wt: 224.73 g/mol
InChI Key: MKIMSXGUTQTKJU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Propamocarb hydrochloride is a systemic carbamate fungicide . It is specifically designed for the control of Phycomycetes and is effective against Phytophthora spp. and Pythium spp . These are the primary targets of this compound.

Mode of Action

This compound works by being absorbed by the roots and leaves of plants and then being translocated throughout the plant’s tissue . It reduces the growth of mycelia and the development of sporangia and spores . It also influences the biochemical synthesis of membranes .

Biochemical Pathways

It is known that it interferes with the lipid synthesis in the target organisms . This interference disrupts the normal functioning of the cell membrane, inhibiting the growth and reproduction of the fungi.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and distributed throughout the plant’s tissue . , which may influence its distribution within the organism

Result of Action

The result of this compound’s action is the effective control of specific fungi, including Phytophthora spp. and Pythium spp . By inhibiting the growth and development of these fungi, this compound helps to prevent diseases such as late blight, root rot, damping off, and downy mildew .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is slightly mobile in the environment , which may affect its distribution and consequently its efficacy. Additionally, it is stable to hydrolysis, even at pH 14, with a half-life of five days . This stability suggests that this compound can remain effective in various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of propamocarb hydrochloride involves the following steps :

    Addition of N,N-dimethyl-1,3-propanediamine, anti-hydrolysis agents, and water: to a reaction kettle, followed by uniform stirring.

    Freezing and dropwise addition of propyl chloroformate: while maintaining the temperature between 23-28°C. The addition is completed within 7-8 hours.

    Adjustment of pH to 5-7: and conducting a thermal insulation reaction for 2 hours.

    Vacuum reduced-pressure dehydration: is performed, controlling the vacuum degree to 0.098 MPa and temperature to ≤110°C. The water obtained during dehydration can be recycled.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Propamocarb hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: this compound is stable under normal conditions but can hydrolyze under extreme pH conditions.

    Oxidation: It can be oxidized to form propamocarb N-oxide.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Nucleophiles like halides or amines.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    Carbendazim: Another systemic fungicide with a different mode of action, primarily used against ascomycetes and basidiomycetes.

    Metalaxyl: A systemic fungicide effective against oomycetes but with a different chemical structure and mode of action.

    Fosetyl-Aluminum: A systemic fungicide that acts by stimulating the plant’s natural defense mechanisms.

Uniqueness of Propamocarb Hydrochloride: this compound is unique due to its specific activity against oomycetes and its low toxicity to mammals and the environment . Unlike other fungicides, it does not pose a significant risk of resistance development in target pathogens .

Properties

IUPAC Name

propyl N-[3-(dimethylamino)propyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-4-8-13-9(12)10-6-5-7-11(2)3;/h4-8H2,1-3H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIMSXGUTQTKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NCCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6034849
Record name Propamocarb hydrochloride
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Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless odorless solid; [Merck Index] Colorless to yellow odorless solid; Formulated as soluble concentrate/liquid; [Reference #1]
Record name Propamocarb hydrochloride
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Vapor Pressure

0.00000029 [mmHg]
Record name Propamocarb hydrochloride
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CAS No.

25606-41-1
Record name Propamocarb hydrochloride
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Record name Propamocarb hydrochloride
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Record name Propyl [3-(dimethylamino)propyl]carbamate monohydrochloride
Source European Chemicals Agency (ECHA)
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Record name PROPAMOCARB HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the target of Propamocarb Hydrochloride and how does it affect plant pathogens?

A1: While the precise target of this compound is not fully understood, it is classified as a systemic fungicide that disrupts the cell membrane of oomycetes like Phytophthora and Pythium species. [, , ] This disruption likely interferes with crucial cellular processes, ultimately leading to pathogen death. []

Q2: Is there evidence of this compound affecting different life stages of pathogens?

A2: Yes, research shows that this compound demonstrates varying efficacy against different developmental stages of Phytophthora nicotianae. It effectively protects geranium seedlings from zoospore infections but offers limited protection against mycelial infections, indicating a potentially stronger action on earlier life stages. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight, it's important to consult reliable chemical databases for this information.

Q4: Has this compound demonstrated compatibility with other agricultural practices?

A4: Yes, studies have explored mixing this compound with biogas slurry as a potential approach to develop new agro-chemicals. Results suggest this mixture effectively inhibits the growth of Gerlachia nivalis and Alternaria solani Sorauer, indicating potential compatibility and a possible avenue for sustainable pest management strategies. [, ]

Q5: Are there concerns regarding the development of resistance to this compound in plant pathogens?

A5: Yes, studies show that Pseudoperonospora cubensis isolates displayed insensitivity to all tested concentrations of this compound, indicating potential resistance development. [] This highlights the need for responsible fungicide use and resistance management strategies.

Q6: Has cross-resistance been observed between this compound and other fungicides?

A6: Research suggests a possible cross-resistance between this compound and Metalaxyl in Phytophthora nicotianae isolates. Both fungicides elicited similar responses in vitro, hinting at a potential shared resistance mechanism. []

Q7: What is known about the environmental impact of this compound?

A7: While the provided abstracts don't offer specific ecotoxicological data, they highlight the importance of understanding and mitigating any negative environmental impacts. [, ] Consulting relevant ecotoxicology databases and studies is crucial for a comprehensive assessment.

Q8: What analytical methods are used to detect and quantify this compound residues?

A8: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a sensitive and rapid method for determining this compound residues in vegetables and soil. [] This technique allows for accurate quantification and monitoring of the fungicide in various matrices.

Q9: Are there simpler analytical methods available for analyzing this compound in specific matrices?

A9: Yes, researchers have developed a direct injection liquid chromatography-electrospray mass spectrometry (LC-MS) method for analyzing this compound residues specifically in wine. [] This method simplifies sample preparation and analysis for this specific matrix.

Q10: Are there alternative fungicides for controlling downy mildew that show efficacy against this compound-resistant strains?

A10: Yes, field trials indicate that fungicides containing famoxadone, cymoxanil, zoxamide, cyazofamid, and fluopicolide demonstrate efficacy against this compound-resistant Pseudoperonospora cubensis on cucumbers. [] Rotating different fungicide classes with distinct modes of action is crucial for preventing resistance development.

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